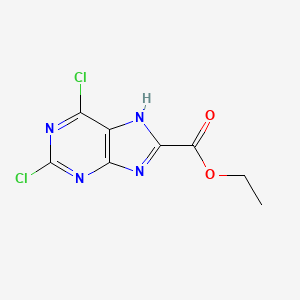

ethyl 2,6-dichloro-9H-purine-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dichloro-7H-purine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDFCVOYZYHPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089972-52-9 | |

| Record name | ethyl 2,6-dichloro-9H-purine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Properties of Ethyl 2,6 Dichloro 9h Purine 8 Carboxylate

Synthetic Routes and Methodologies

The synthesis of ethyl 2,6-dichloro-9H-purine-8-carboxylate is not as widely documented as that of its parent compound, 2,6-dichloropurine (B15474). However, a plausible and commonly employed synthetic strategy involves a cyclization reaction. A potential pathway starts from a substituted pyrimidine (B1678525) derivative. Specifically, the synthesis can be envisioned through the reaction of a 4,5-diaminopyrimidine (B145471) with a suitable three-carbon electrophile that will form the imidazole (B134444) portion of the purine (B94841) ring system.

A likely precursor for this synthesis is diethyl 2,3-dioxosuccinate or a related derivative. The reaction would proceed through a condensation and subsequent cyclization to form the purine core. The chlorination of the hydroxyl groups at the 2 and 6 positions is a crucial step, which can be achieved using a variety of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Physicochemical Characteristics

This compound is a solid at room temperature with a molecular formula of C₈H₆Cl₂N₄O₂ and a molecular weight of approximately 261.06 g/mol .

| Property | Value |

| Molecular Formula | C₈H₆Cl₂N₄O₂ |

| Molecular Weight | 261.06 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)c1nc2c(Cl)nc(Cl)nc2[nH]1 |

| InChI Key | ALDFCVOYZYHPND-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the ethyl group: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). A broad singlet corresponding to the N-H proton of the purine ring would also be anticipated.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the purine ring system, and the carbons of the ethyl group. The chemical shifts of the carbons attached to the chlorine atoms (C2 and C6) would be informative.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Reactivity and Synthetic Transformations

Nucleophilic Aromatic Substitution at C2 and C6 Positions

The primary utility of ethyl 2,6-dichloro-9H-purine-8-carboxylate in organic synthesis lies in the sequential and selective nucleophilic aromatic substitution (SₙAr) of its two chlorine atoms. Consistent with the reactivity of 2,6-dichloropurine (B15474), the C6-chloro substituent is generally more reactive towards nucleophiles than the C2-chloro substituent.

This differential reactivity allows for a controlled, stepwise introduction of different nucleophiles. Common nucleophiles used in these reactions include amines, alcohols, and thiols. The reaction conditions, such as the choice of solvent, base, and temperature, can be tuned to favor monosubstitution at the C6 position or disubstitution at both C2 and C6 positions.

Modification of the 8-Carboxylate Group

The ethyl carboxylate group at the 8-position provides an additional handle for synthetic modifications. This ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the ester or the carboxylic acid can be reduced to the corresponding alcohol. These transformations significantly increase the diversity of compounds that can be synthesized from this purine (B94841) scaffold.

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Substituted Purine (B94841) Analogues and Heterocyclic Hybrid Systems

The distinct reactivity of the two chlorine atoms on the purine ring of ethyl 2,6-dichloro-9H-purine-8-carboxylate is a cornerstone of its synthetic utility. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This differential reactivity allows for a stepwise and controlled introduction of various substituents, paving the way for the synthesis of a wide range of polysubstituted purine analogues.

Initial nucleophilic aromatic substitution reactions typically occur selectively at the C6 position. nih.govarkat-usa.org This first substitution can be achieved with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield 2-chloro-6-substituted-9H-purine-8-carboxylates. The choice of nucleophile and reaction conditions can be tailored to introduce a desired functional group, thereby initiating the construction of a specific molecular architecture.

Following the substitution at the C6 position, the less reactive chlorine atom at the C2 position can be displaced by a second, often different, nucleophile. nih.gov This subsequent reaction may require more forcing conditions, such as higher temperatures or the use of a catalyst, to proceed efficiently. This sequential substitution strategy enables the creation of 2,6-disubstituted purine derivatives with distinct functionalities at each position.

Furthermore, the purine core of this compound can be utilized in the construction of heterocyclic hybrid systems. These are molecules that incorporate the purine scaffold fused or linked to other heterocyclic rings. The reactive chlorine atoms provide synthetic handles for annulation reactions, where a new ring is built onto the purine core. This approach has been instrumental in the synthesis of novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

A variety of substituted purine analogues have been synthesized using 2,6-dichloropurine (B15474) as a starting material, a compound closely related to the title compound. The principles of differential reactivity and sequential substitution are directly applicable. For instance, the reaction of 2,6-dichloropurine with various amines has been extensively studied to produce a library of 2,6-diaminopurine (B158960) derivatives. nih.gov

Scaffold for Diversification Library Synthesis

The predictable and sequential reactivity of this compound makes it an ideal scaffold for the synthesis of chemical libraries. arkat-usa.orgmdpi.com Combinatorial chemistry and parallel synthesis techniques can be effectively employed to generate large collections of diverse purine derivatives. mdpi.comresearchgate.net

In a typical library synthesis workflow, a common intermediate, the 2-chloro-6-substituted purine, is generated by reacting this compound with a set of diverse "building block" nucleophiles. This pool of intermediates can then be further diversified by reaction with a second set of building blocks at the C2 position. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally diverse library of compounds from a single starting scaffold.

The ester group at the C8 position can also be incorporated into the diversification strategy. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to introduce further diversity. Alternatively, the ester can be reduced to a hydroxymethyl group, which can be further functionalized.

The purine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning that it is a structural framework that is capable of binding to a variety of biological targets. mdpi.com Therefore, libraries of purine derivatives synthesized from this compound are valuable resources for drug discovery programs, aiding in the identification of new lead compounds for a range of therapeutic targets.

Application in the Construction of Nucleoside and Nucleotide Mimics

Nucleoside and nucleotide analogues are crucial tools in chemical biology and drug discovery. nih.govnih.govmdpi.comnih.gov this compound serves as a valuable starting material for the synthesis of mimics of natural nucleosides and nucleotides. The synthesis of these mimics involves the coupling of the purine base with a sugar or a sugar-like moiety.

The N9 position of the purine ring is typically the site of glycosylation. The synthesis of nucleoside mimics often begins with the protection of the N9 position, followed by the sequential substitution of the chlorine atoms at the C6 and C2 positions, as described previously. Finally, the sugar or its analogue is introduced at the N9 position.

The 2,6-dichloro functionality is particularly useful in the synthesis of modified nucleosides. For example, it allows for the introduction of various substituents at the C2 and C6 positions, which can modulate the binding of the nucleoside mimic to its target enzyme or receptor. The synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) and its analogues highlights the importance of dichloropurines in accessing clinically relevant nucleoside derivatives. mdpi.com

Conclusion

Ethyl 2,6-dichloro-9H-purine-8-carboxylate is a highly functionalized and versatile building block in the field of heterocyclic and medicinal chemistry. Its dihalogenated purine (B94841) core, combined with the synthetically malleable ethyl carboxylate group, provides a powerful platform for the synthesis of a wide range of complex and biologically active molecules. The differential reactivity of the two chlorine atoms allows for a controlled and stepwise introduction of various substituents, making it an invaluable tool in the design and development of novel kinase inhibitors, antiviral agents, and anticancer therapies. As the demand for new and effective therapeutic agents continues to grow, the importance of versatile intermediates like this compound in drug discovery and organic synthesis is set to increase.

Computational and Theoretical Studies on Ethyl 2,6 Dichloro 9h Purine 8 Carboxylate and Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and geometric parameters of molecules. While direct DFT studies on ethyl 2,6-dichloro-9H-purine-8-carboxylate are not extensively documented in publicly available literature, a wealth of information can be inferred from studies on closely related substituted purines.

DFT calculations, often employing functionals like B3LYP or B97D3 with basis sets such as 6-311++G(d,p) or aug-cc-pvdz, are used to optimize molecular geometries and calculate electronic properties. For substituted purines, these studies reveal how different functional groups influence the electron distribution within the purine (B94841) ring system. nih.govnih.gov For instance, the presence of electron-withdrawing groups like chlorine atoms at the C2 and C6 positions, and an ethyl carboxylate group at the C8 position, is expected to significantly impact the molecule's electronic landscape.

The optimized molecular geometry predicted by DFT would detail bond lengths, bond angles, and dihedral angles. For the purine core, these calculations would likely show a high degree of planarity, characteristic of aromatic systems. The orientation of the ethyl carboxylate group relative to the purine ring would also be a key output of these geometric optimizations.

Table 1: Predicted Electronic Properties of Substituted Purines from DFT Studies

| Property | Predicted Influence of Substituents | Reference Compound(s) |

| Electron Density | Chlorine atoms at C2 and C6 decrease electron density. The ethyl carboxylate group at C8 also acts as an electron-withdrawing group. | Substituted purines nih.govacs.org |

| HOMO-LUMO Gap | The presence of electron-withdrawing groups generally lowers the energy of both the HOMO and LUMO, affecting the molecule's reactivity and spectral properties. | 2-amino-6-chloropurine nih.gov |

| Dipole Moment | The asymmetrical substitution pattern would result in a significant molecular dipole moment, the magnitude and direction of which can be precisely calculated. | General principles of DFT |

Reaction Mechanism Prediction and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including predicting the structures of transient intermediates and transition states. For this compound, a key area of interest is nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions.

Theoretical studies on related dichloropurines and dichloropyrimidines have demonstrated that the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric environment of the molecule. wuxiapptec.comresearchgate.net DFT calculations can be employed to model the reaction pathways for nucleophilic attack at both the C2 and C6 positions. By calculating the activation energies for each pathway, it is possible to predict which position is more susceptible to substitution. wuxiapptec.com

Transition state analysis, a critical component of these studies, involves locating the saddle point on the potential energy surface that connects the reactants to the products. The geometry of the transition state provides insight into the bond-forming and bond-breaking processes. Infrared vibration calculations are used to confirm the nature of the transition state, which should exhibit a single imaginary frequency corresponding to the reaction coordinate. wuxiapptec.com

For dichloropurines, it is often observed that the C6 position is more reactive towards nucleophiles than the C2 position. Computational studies can rationalize this by comparing the stability of the Meisenheimer-like intermediates formed upon nucleophilic attack at each site. researchgate.net

Studies on Tautomerism and Conformational Preferences

Purines can exist in several tautomeric forms, depending on the position of the labile hydrogen atom on the nitrogen atoms of the heterocyclic rings. For 9H-purines, the N7H tautomer is often a close energetic competitor. Computational studies can accurately predict the relative stabilities of different tautomers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. nih.gov The stability of purine tautomers is influenced by aromaticity, with the 9H and 7H forms generally being more stable. researchgate.net

For this compound, the primary tautomeric equilibrium to consider would be between the 9H and 7H forms. DFT calculations of the energies of these tautomers would reveal which is the more stable isomer under different conditions. Studies on related compounds like 2,6-diaminopurine (B158960) have shown that both the 7H and 9H tautomers can be experimentally observed and their relative stabilities computationally predicted. researchgate.netresearchgate.net

In addition to tautomerism, the conformational preferences of the ethyl carboxylate substituent are also a subject for theoretical investigation. The rotation around the C8-C(carboxyl) bond and the C-O bonds of the ester group will have multiple energetic minima. Esters generally favor a planar s-cis or s-trans conformation. imperial.ac.uk Computational analysis can determine the preferred conformation of the ethyl group relative to the purine ring, which is influenced by steric and electronic interactions. researchgate.net

Table 2: Tautomeric and Conformational Considerations

| Phenomenon | Key Computational Insights | Relevant Systems |

| Tautomerism | Relative energies of N9H vs. N7H tautomers. Influence of solvent on tautomeric equilibrium. | 2-amino-6-chloropurine, 2,6-diaminopurine nih.govresearchgate.net |

| Conformational Preferences | Rotational barriers and preferred dihedral angles of the ethyl carboxylate group. Planarity of the ester group relative to the purine ring. | Saturated heterocyclic compounds, general esters imperial.ac.ukupenn.edu |

Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of molecules. For this compound, a key question is the relative reactivity of the C2 and C6 positions towards nucleophilic substitution.

Frontier Molecular Orbital (FMO) theory is often used to rationalize reactivity. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to nucleophilic attack. In many dichlorinated heterocyclic systems, the LUMO lobes are larger at the positions that are experimentally observed to be more reactive. wuxiapptec.com DFT calculations can generate LUMO maps to visualize these reactive sites.

Local reactivity descriptors, derived from conceptual DFT, such as Fukui functions and local softness, can provide a more quantitative prediction of regioselectivity. These indices quantify the change in electron density at a particular atomic site upon the addition of an electron, thereby highlighting the most electrophilic centers.

Studies on 2,6-dichloropurine (B15474) ribonucleoside have combined experimental results with DFT calculations to explain the observed higher reactivity of the chlorine atom at the C6 position. researchgate.net These studies suggest that the electron density on the chlorine atom can be correlated with its susceptibility to nucleophilic attack. researchgate.net Theoretical investigations into the regioselectivity of reactions involving substituted purines have shown that kinetic parameters are often the determining factor. rsc.org

Future Directions in the Chemical Research of Ethyl 2,6 Dichloro 9h Purine 8 Carboxylate

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to substituted purines often rely on multi-step sequences that may involve harsh reagents and generate significant waste. google.com While methods exist for producing the core 2,6-dichloropurine (B15474) structure, future research should focus on developing more efficient, economical, and environmentally benign pathways specifically for the 8-carboxylate derivative.

Key research objectives in this area include:

Green Chemistry Approaches : The development of synthetic routes that align with the principles of green chemistry is a paramount objective. nih.gov This involves exploring the use of safer solvents, reducing the number of synthetic steps (improving atom economy), and utilizing catalytic methods over stoichiometric reagents. For instance, moving from traditional chlorinating agents like phosphorus oxychloride towards milder, recyclable alternatives could significantly improve the sustainability of the synthesis.

Alternative Energy Sources : Investigating the use of microwave irradiation or ultrasonication could accelerate reaction times and improve yields for the cyclization and functionalization steps involved in the synthesis.

| Research Focus | Objective | Potential Advantage |

| Green Solvents/Catalysts | Reduce environmental impact and improve safety. | Lower toxicity, easier recycling, reduced waste. |

| One-Pot Reactions | Streamline the synthetic sequence from pyrimidine (B1678525) precursors. | Increased efficiency, reduced solvent use, higher throughput. |

| Microwave/Ultrasound | Accelerate key reaction steps (e.g., cyclization). | Shorter reaction times, potentially higher yields. |

Exploration of Undiscovered Reactivity Pathways

The chemical behavior of ethyl 2,6-dichloro-9H-purine-8-carboxylate is dominated by the two chlorine atoms at the C6 and C2 positions. It is well-established for the parent 2,6-dichloropurine that the C6 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. arkat-usa.org This differential reactivity allows for sequential and selective functionalization.

Future research should aim to:

Quantify and Exploit Differential Reactivity : Systematically study the kinetics of substitution at C2 and C6 with a diverse library of nucleophiles (N-, O-, S-, and C-based). The electronic influence of the C8-carboxylate group on this reactivity profile is a key area for investigation. Understanding these relationships will enable more precise control over the synthesis of selectively substituted purines. researchgate.net

Catalyst-Mediated Functionalization : Explore modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C2 and C6 positions. Developing catalytic systems that can operate under mild conditions and tolerate the various functional groups on the purine (B94841) ring would vastly expand the accessible chemical space.

Novel C-H Functionalization : Investigate the potential for direct C-H activation or functionalization at other positions on the purine core, although the existing chloro-substituents are the more obvious reactive handles.

Reactivity of the N9 Position : Beyond simple alkylation, the N9 position could be used as an anchor point for more complex moieties or as a directing group to influence reactivity at other sites on the purine ring.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and the rapid generation of compound libraries. nih.goveurekaselect.com

Future directions in this domain include:

Continuous Flow Synthesis : Developing a continuous flow process for the synthesis of the core scaffold and its subsequent derivatization. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time) and enables the safe handling of potentially hazardous reagents. nih.govresearchgate.net This approach is particularly well-suited for optimizing the selective, sequential SNAr reactions at the C2 and C6 positions.

Automated Library Synthesis : Utilizing automated synthesis platforms to rapidly generate libraries of 2,6,8,9-tetrasubstituted purine derivatives. By immobilizing the purine scaffold on a solid support or using solution-phase automated synthesizers with pre-packaged reagents, hundreds or thousands of unique analogs can be produced for high-throughput screening campaigns. nih.govnih.govsynplechem.com This methodology accelerates the discovery of new lead compounds. nih.gov

| Platform | Application to this compound | Key Benefits |

| Flow Chemistry | Multi-step synthesis of the core compound and its sequential functionalization. | Enhanced safety, precise reaction control, improved scalability, efficient optimization. nih.gov |

| Automated Synthesis | Rapid, parallel synthesis of a large library of derivatives via reactions at C2, C6, and N9. | High-throughput, miniaturization, rapid generation of chemical diversity for screening. |

Design and Synthesis of Advanced Multicomponent Scaffolds

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, maximizing efficiency and molecular diversity. beilstein-journals.orgnih.gov

Future research should investigate the use of this compound or its precursors in MCRs to build novel, complex heterocyclic systems:

Purine as a Building Block : The N9-H moiety of the purine could potentially participate as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions, leading to complex, peptide-like structures appended to the purine core.

MCRs for Purine Ring Synthesis : Designing novel MCRs that construct the substituted purine ring system itself in a one-pot fashion. This could involve the convergent reaction of a pyrimidine derivative, an amine, an aldehyde, and an isocyanide, for example, to rapidly generate highly decorated purine scaffolds. mdpi.com

Post-MCR Modifications : Using the product of an MCR as a precursor for a subsequent intramolecular cyclization or functionalization reaction involving the purine core. This strategy can lead to the creation of unique, rigid, polycyclic scaffolds that are desirable in drug discovery. beilstein-journals.org

Investigation of Stereoselective Syntheses and Chiral Derivatization

While the parent compound is achiral, the introduction of chirality is fundamental for developing selective biological probes and therapeutic agents. Future work should focus on creating stereochemically defined derivatives.

Promising avenues for exploration include:

Stereoselective Glycosylation : A primary focus should be the stereoselective synthesis of nucleoside analogs by coupling the N9 position with various chiral sugars (e.g., ribose, deoxyribose, or their derivatives). Research into catalysts and reaction conditions that exclusively yield the biologically relevant β-anomer is crucial. nih.govpnas.orgpnas.org

Derivatization with Chiral Nucleophiles : Reacting the electrophilic C2 and C6 positions with enantiomerically pure amines, alcohols, or thiols to generate diastereomeric products. This allows for the exploration of chiral recognition at target binding sites.

Asymmetric Catalysis : Developing asymmetric catalytic methods for the functionalization of the purine ring. For example, using a chiral catalyst to control the stereochemistry of a C-C bond-forming reaction at the C2 or C6 position would be a significant advancement.

Q & A

Q. What are the recommended synthetic pathways for ethyl 2,6-dichloro-9H-purine-8-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted isoquinolinecarbonyl chlorides (as seen in analogous purine derivatives) can yield similar structures . Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., DMF at 110–120°C) to enhance reaction rates.

- Catalyst use : Lewis acids like ZnCl₂ may improve electrophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic displacement.

Yield improvements (~40–45%) are achievable by monitoring intermediates via TLC/HPLC and adjusting stoichiometric ratios .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : A multi-technique approach is critical:

- X-ray crystallography : Use SHELX or ORTEP-III for structure refinement and hydrogen-bonding analysis .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., ethyl ester vs. purine ring protons).

- IR : Validate carbonyl (C=O) and C-Cl stretches (1700–1750 cm⁻¹ and 600–800 cm⁻¹, respectively).

- Mass spectrometry : ESI-MS (positive mode) to confirm molecular weight (e.g., [M+1]⁺ at m/z 309–339 in related analogs) .

Advanced Research Questions

Q. How can factorial design methodologies be applied to optimize the synthesis or functionalization of this compound?

- Methodological Answer : A 2³ factorial design (factors: temperature, solvent polarity, catalyst loading) minimizes experimental runs while identifying interactions:

- Response variables : Yield, purity (HPLC area%).

- Data analysis : ANOVA to determine significant factors (e.g., solvent polarity often dominates in Cl-substitution reactions) .

Example workflow:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Solvent (DMAP) | 0.1 eq | 0.5 eq |

| Reaction Time | 4 h | 12 h |

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected regioselectivity in cross-coupling reactions) may arise from:

- Steric vs. electronic effects : DFT calculations (Gaussian/B3LYP) model charge distribution on the purine ring to predict reactive sites .

- Solvent-dependent pathways : Compare kinetic data in DMSO (polar aprotic) vs. THF (less polar).

Validate hypotheses via isotopic labeling (e.g., ¹⁸O in ester groups) or in-situ IR to track intermediate formation .

Q. How can computational tools enhance the design of this compound-based bioactive analogs?

- Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) and docking studies:

- Reaction path search : Use GRRM or AFIR algorithms to map energy barriers for Cl substitution or ester hydrolysis .

- Target binding : Dock the compound into ATP-binding pockets (e.g., kinase enzymes) using AutoDock Vina. Prioritize analogs with ΔG < -8 kcal/mol .

Example workflow:

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Screen against ZINC15 library for bioisosteric replacements (e.g., ester → amide) .

Data Presentation and Analysis

Q. What statistical methods are essential for analyzing biological activity data of this compound derivatives?

- Methodological Answer : For IC₅₀/EC₅₀ determination:

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism).

- Error analysis : Report SEM and use Student’s t-test for significance (α = 0.05).

For high-throughput screening: - Z-factor : Validate assay robustness (Z > 0.5 indicates low noise).

- Cluster analysis : Group analogs by activity profiles (e.g., PCA in R/Python) .

Future Directions

Q. What unexplored applications exist for this compound in materials science or catalysis?

- Methodological Answer : Investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.